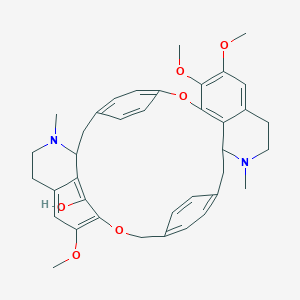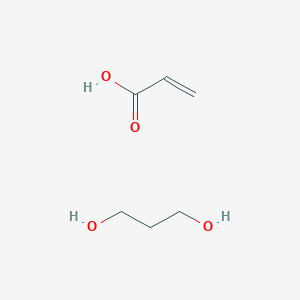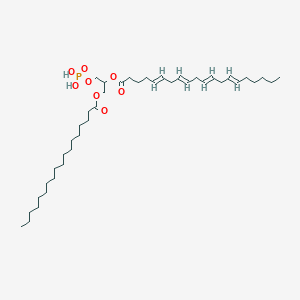
Titanium, tributoxy(2-propanolato)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, tributoxy(2-propanolato)-, (T-4)-, also known as titanium isopropoxide, is a widely used precursor in the synthesis of titanium-containing materials. Its high reactivity and versatility make it a valuable tool in various scientific research applications.
Mecanismo De Acción
T-4 is a highly reactive compound that readily reacts with water and other functional groups. The mechanism of action of T-4 in the synthesis of Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials involves the hydrolysis of T-4 to form Titanium, tributoxy(2-propanolato)-, (T-4)- hydroxide, which then undergoes further reactions to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, can affect the rate and selectivity of the reaction.
Biochemical and Physiological Effects:
T-4 is not intended for use in drug development or medical applications, and therefore, its biochemical and physiological effects have not been extensively studied. However, T-4 has been reported to exhibit cytotoxicity in some cell lines, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-4 is a highly versatile precursor that can be used in a wide range of synthetic applications. Its high reactivity and ease of use make it a valuable tool in the laboratory. However, T-4 is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and air, which can affect its reactivity and yield.
Direcciones Futuras
There are many future directions for the use of T-4 in scientific research. One area of interest is the development of new Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials with improved catalytic and electronic properties. Another area of interest is the use of T-4 in the synthesis of Titanium, tributoxy(2-propanolato)-, (T-4)--based materials for biomedical applications, such as drug delivery and tissue engineering. Additionally, the development of new synthesis methods for T-4 and its derivatives may lead to improved yields and selectivity in the production of Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials.
Métodos De Síntesis
T-4 is synthesized by the reaction of Titanium, tributoxy(2-propanolato)-, (T-4)- tetrachloride with isopropanol in the presence of butyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. This method is widely used in the preparation of T-4 due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
T-4 is widely used in the synthesis of various Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials, such as Titanium, tributoxy(2-propanolato)-, (T-4)- dioxide nanoparticles, Titanium, tributoxy(2-propanolato)-, (T-4)- carbide, and Titanium, tributoxy(2-propanolato)-, (T-4)- nitride. These materials have a wide range of applications in various fields, including catalysis, energy storage, and biomedical engineering. T-4 is also used in the production of Titanium, tributoxy(2-propanolato)-, (T-4)--based thin films for electronic and optical applications.
Propiedades
Número CAS |
116928-85-9 |
|---|---|
Nombre del producto |
Titanium, tributoxy(2-propanolato)-, (T-4)- |
Fórmula molecular |
C15H38O4Ti |
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
butan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C4H10O.C3H8O.Ti/c3*1-2-3-4-5;1-3(2)4;/h3*5H,2-4H2,1H3;3-4H,1-2H3; |
Clave InChI |
MOXWDINBBYYODO-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.CC(C)O.[Ti] |
SMILES canónico |
CCCCO.CCCCO.CCCCO.CC(C)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)
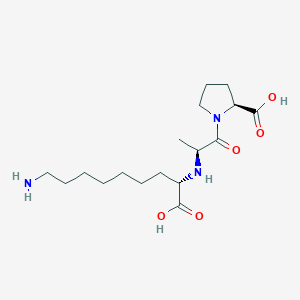


![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

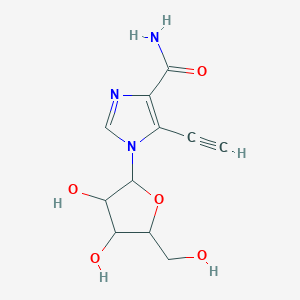
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)

